molecular formula C11H19NO3 B1354162 (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 790667-49-1

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Katalognummer B1354162
CAS-Nummer: 790667-49-1
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: HQMYWQCBINPHBB-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral compound that serves as a building block in various chemical syntheses. It is related to a family of compounds that have been extensively studied for their utility in organic synthesis, particularly in the preparation of enantiomerically pure substances. The compound's tert-butyl group and the piperidine ring are common motifs in medicinal chemistry, making it a valuable precursor in drug development.

Synthesis Analysis

The synthesis of related chiral compounds has been demonstrated using L-alanine as a starting material. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared, which showcases the potential synthetic routes that could be applied to (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate . The synthesis involves the formation of enantiomerically pure compounds through the use of chiral auxiliaries and resolution techniques, which are critical for obtaining high enantiomer ratios (e.r.) and diastereoselectivities (ds) in the final products .

Molecular Structure Analysis

X-ray crystallography studies have revealed the molecular structure of closely related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. These studies provide insights into the orientation of substituents on the piperidine ring and the presence of strong O-H...O=C hydrogen bonds that influence molecular packing in the crystal structure . Such structural analyses are crucial for understanding the reactivity and interaction of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate with other molecules.

Chemical Reactions Analysis

The reactivity of tert-butyl 4-oxopiperidine-1-carboxylate derivatives has been explored through various chemical reactions. For example, the Mitsunobu reaction and subsequent alkaline hydrolysis have been used to obtain trans isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates . Additionally, the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate derivatives has been characterized, demonstrating the versatility of these compounds in forming new chemical bonds and frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate can be inferred from related compounds. For instance, the thermal stability, spectroscopic characteristics (FTIR, 1H, and 13C NMR), and crystallographic properties provide a comprehensive understanding of the compound's behavior under various conditions . The presence of intramolecular hydrogen bonding, as revealed by X-ray and DFT analyses, is a key feature that affects the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis of 2,6-trans-4-oxopiperidines

  • Scientific Field: Organic & Biomolecular Chemistry .
  • Application Summary: This compound has been used in the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines . These are key structural units found in a wide range of natural products and pharmaceutically active compounds .
  • Methods of Application: An acid-mediated 6-endo-trig cyclisation of amine-substituted enones has been developed for this synthesis . The process was performed under conditions that prevent removal of the Boc-protecting group or acetal formation .
  • Results: The key cyclisation was found to generate cleanly the 4-oxopiperidine products in high overall yields from a wide range of alkyl substituted enones . The synthetic utility of the trans-6-alkyl-2-methyl-4-oxopiperidines formed from this process was demonstrated with the total synthesis of the quinolizidine alkaloid, (+)-myrtine and the piperidine alkaloid, (−)-solenopsin A .

Synthesis of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate

  • Scientific Field: Organic Chemistry.
  • Application Summary: This compound can be used in the synthesis of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. This is a key structural unit found in a wide range of natural products and pharmaceutically active compounds.

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . The precautionary statements associated with it are P261-P305+P351+P338 .

Eigenschaften

IUPAC Name

tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYWQCBINPHBB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464736
Record name tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

CAS RN

790667-49-1
Record name tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5 mL (49 mMol) 4-methoxypyridine in 200 mL tetrahydrofuran was cooled to −40° C., and then 6.9 mL (55 mMol) phenyl chloroformate were added dropwise. After stirring for 15 minutes, 20 mL (60 mMol) methyl magnesium chloride (3M in tetrahydrofuran) were added dropwise and the reaction mixture was allowed to warm to room temperature. After stirring for 30 minutes, the reaction mixture was cooled to −40° C. and treated with 340 mMol potassium tert-butoxide. The reaction mixture was allowed to warm to room temperature. After stirring for 1 hour, the reaction mixture was cooled to −40° C. and was treated with 200 mL saturated aqueous oxalic acid. The reaction was warmed to 20° C. and allowed to stir for 1 hour. The mixture was extracted 2×200 mL diethyl ether. The combined organic phases were washed sequentially with 4×100 mL 0.5 N sodium hydroxide, 2×100 mL saturated aqueous sodium bicarbonate, 3×100 mL deionized water, and 100 mL saturated aqueous sodium chloride. The remaining organics were dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with hexanes containing 40% ethylacetate. Fractions containing product were combined and concentrated under reduced pressure to provide 4.9 gm (47%) 1-(tert-butoxycarbonyl)-2-methyl-4-oxopiperidine.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
340 mmol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 4.0 gm (20.28 mMol) 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydropyridin-4-one and 4.21 gm (20.48 mMol) copper(I) bromide-dimethylsulfide complex in 160 mL tetrahydrofuran was cooled to −780C. To this solution was added 7.43 mL (22.31 mMol) methyl magnesium chloride (3.0 M in tetrahydro-furan). After stirring for 1 hour at −78° C. an additional equivalent of methyl magnesium chloride was added and stirring continued for an additional 30 minutes. The reaction mixture was then treated with 10 mL hexamethylphosphoramide followed by the addition of a solution of 15.93 gm (40.56 mMol) 2-[N,N-bis(trifluoromethylsulfonyl)amino]-5-chloropyridine in 50 mL tetrahydrofuran. The reaction mixture was allowed to warm to room temperature and was stirred at room temperature overnight. The reaction mixture was then diluted with 1.5 L diethyl ether and was washed sequentially with 2×500 mL saturated aqueous oxalic acid, 500 mL water, 2×500 mL saturated aqueous sodium bicarbonate, and 500 mL saturated aqueous sodium chloride. The remaining organics were dried over magnesium sulfate and concentrated under reduced pressure. The residue was suspended in hexanes and then filtered. The filtrate was concentrated under reduced pressure and the residue subjected to silica gel chromatography, eluting with a gradient of hexane containing 0-50% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 1.92 gm of the title compound as an oil that gradually formed a crystalline mass.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
7.43 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
15.93 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
1.5 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 3
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 6
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Citations

For This Compound
2
Citations
LA Martinez-Alsina, JC Murray, LM Buzon… - The Journal of …, 2017 - ACS Publications
We report the diastereoselective synthesis of novel spiropiperidine templates for use in SAR studies of β-secretase (BACE) inhibitors and also as versatile ligands for other receptor …
Number of citations: 16 pubs.acs.org
N Brindani, A Gianotti, S Giovani… - Journal of Medicinal …, 2020 - ACS Publications
Cystic fibrosis (CF) is a life-threatening autosomal recessive disease, caused by mutations in the CF transmembrane conductance regulator (CFTR) chloride channel. CFTR modulators …
Number of citations: 12 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.